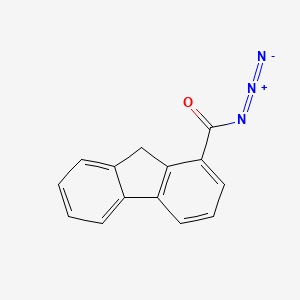

Fluorene-1-carbonyl azide

Description

Properties

CAS No. |

88909-93-7 |

|---|---|

Molecular Formula |

C14H9N3O |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

9H-fluorene-1-carbonyl azide |

InChI |

InChI=1S/C14H9N3O/c15-17-16-14(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2 |

InChI Key |

VUYDAOHLWAIXFE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The preparation of fluorene-1-carbonyl azide generally involves the introduction of an azide group onto a fluorene carbonyl precursor. Two main synthetic routes are commonly documented:

Detailed Synthetic Routes and Conditions

Synthesis via Iodine(III)-Mediated Cross-Coupling (Metal-Free)

A recent and efficient method for preparing carbonyl azides, including fluorene derivatives, involves iodine(III)-mediated cross-coupling between isocyanides and azide sources such as trimethylsilyl azide (TMSN3). This metal-free approach uses hypervalent iodine reagents to promote the formation of azidyl radicals, enabling the conversion of carbonyl precursors to carbonyl azides under mild conditions.

Key Reaction Parameters (Adapted from):

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Oxidant | PhI(OAc)2 (Iodine(III) reagent) | Optimal oxidant |

| Solvent | Dimethyl sulfoxide (DMSO) | 68–85 (with excess azide) |

| Azide Source | Trimethylsilyl azide (TMSN3) | Slight excess improves yield |

| Temperature | Ambient to mild heating | Not specified |

| Control | No oxidant → no product | Confirms necessity |

This method yields this compound analogues efficiently, with yields up to approximately 85% when optimized with excess azide and DMSO as solvent. The reaction is notable for its metal-free conditions and mildness, which are advantageous for sensitive substrates.

Multi-Step Synthesis from Fluorene via Bromination, Lithiation, and Azide Substitution

Another well-documented approach involves a multi-step synthetic sequence starting from unfunctionalized fluorene:

- Double Bromination: Fluorene undergoes bromination to introduce bromine atoms at specific positions, e.g., 7-bromofluorene.

- Methylation of Methylene Bridge: Protecting or modifying the methylene bridge to stabilize intermediates.

- Lithiation and Formylation: Directed ortho-metalation using a strong base such as TMPMgCl·LiCl, followed by formylation with dimethylformamide (DMF) to afford fluorene-2-carbaldehyde derivatives.

- Reduction: Reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.

- Azide Substitution: Conversion of the primary alcohol or related intermediates to the azide functionality using diphenylphosphoryl azide (DPPA) or sodium azide (NaN3).

Synthesis Summary (Adapted from):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | High | Double bromination at desired sites |

| Methylation | Methylation reagents | High | Stabilizes methylene bridge |

| Ortho-Metalation/Formylation | TMPMgCl·LiCl, DMF | Excellent | Directed lithiation and formylation |

| Reduction | Sodium borohydride (NaBH4) | ~81 | Converts aldehyde to primary alcohol |

| Azide Introduction | DPPA/NaN3 substitution | 87 | Efficient azide installation |

This route provides a well-characterized pathway to azide-functionalized fluorene derivatives, including this compound, with overall yields around 45% starting from fluorene. The intermediates and final products have been structurally confirmed by X-ray crystallography.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iodine(III)-Mediated Cross-Coupling | Fluorene isocyanide or related precursors | PhI(OAc)2, TMSN3, DMSO, ambient temp | 60–85 | Metal-free, mild conditions, high yield | Requires specialized iodine reagents |

| Multi-Step Bromination/Lithiation | Fluorene | Bromination, TMPMgCl·LiCl, DMF, NaBH4, DPPA/NaN3 | ~45 overall | Well-established, structurally confirmed | Multi-step, moderate overall yield |

Chemical Reactions Analysis

Types of Reactions

Fluorene-1-carbonyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products

Substitution: Formation of substituted fluorene derivatives.

Reduction: Formation of fluorene-1-amine.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Synthetic Chemistry

Fluorene-1-carbonyl azide serves as a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. Its azide functional group allows for various click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which has become a staple in modern synthetic organic chemistry.

Click Chemistry

The azide group of this compound can participate in click reactions to form 1,2,3-triazoles. This reaction is highly selective and efficient, making it ideal for combinatorial chemistry and drug discovery applications. The robustness of these transformations has led to their use in high-throughput screening methods and the development of DNA-encoded libraries .

Material Science

This compound has applications in the field of material science, particularly in the development of advanced polymeric materials.

Photopolymerization

Recent studies have explored the use of fluorinated azides, including this compound, in photopolymerization processes. These compounds can undergo photodecomposition upon UV irradiation, generating reactive nitrenes that can insert into C–H bonds of polymers, leading to crosslinking and enhanced mechanical properties .

Electronic Devices

This compound is also being investigated for its potential in electronic device applications due to its ability to modify π-conjugated polymer films through photo-structuring methods. The incorporation of such azides can improve the charge-carrier mobility within these materials .

Synthesis of Triazoles

A notable case study involved the synthesis of 4,5-disubstituted triazoles using this compound as a key reactant. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in producing complex molecular architectures relevant to medicinal chemistry .

Photophysical Properties

Another study focused on the photophysical properties of this compound, revealing insights into its excited-state dynamics and decomposition pathways under UV light. This research highlighted the potential for using such compounds in developing light-responsive materials .

Mechanism of Action

The mechanism of action of fluorene-1-carbonyl azide involves the generation of reactive intermediates such as nitrenes and isocyanates upon thermal or photochemical decomposition . These intermediates can then participate in various chemical reactions, including insertion into C-H bonds and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

Structural and Functional Differences

Analysis:

Reactivity :

- This compound exhibits accelerated cycloaddition kinetics compared to PEG-based azides due to electron-withdrawal from the carbonyl group, which polarizes the azide moiety .

- PEG-azides (e.g., Azide-PEG5-Tos) prioritize biocompatibility over reactivity, enabling "click" reactions in aqueous biological systems .

Stability :

- This compound is less thermally stable than PEG-azides due to aromatic ring strain and the destabilizing effect of the carbonyl group. Decomposition above 100°C may release nitrogen gas explosively .

- PEG-azides (e.g., Azide PEG7 COOH) are stabilized by hydrophilic PEG chains, reducing explosion risks and enhancing shelf life .

Applications :

Key Findings:

Biological Activity

Fluorene-1-carbonyl azide (FCA) is a compound of significant interest in bioorthogonal chemistry, particularly due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of FCA, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its azide functional group, which allows for selective reactions in biological contexts. The azide moiety is known for its ability to undergo bioorthogonal reactions, enabling the labeling and visualization of biomolecules in living systems without interfering with native biological processes.

Mechanisms of Biological Activity

The primary mechanism through which FCA exerts its biological effects is through bioorthogonal reactions . These reactions involve the selective reaction of the azide group with various functional groups, such as alkynes or phosphines, under mild conditions. The Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition are notable examples that have been extensively studied.

Key Reactions Involving FCA

- Staudinger Ligation : This reaction involves the conversion of an azide into an amine using triphenylphosphine. It has been shown to be highly selective and efficient, making it valuable for labeling biomolecules in live cells .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the formation of triazoles from azides and alkynes, providing a robust method for bioconjugation applications .

Case Study 1: Cellular Imaging

In a study investigating the use of FCA for cellular imaging, researchers demonstrated that conjugating FCA with fluorescent probes allowed for the selective labeling of glycoproteins in live cells. The azide group facilitated the attachment of fluorophores via CuAAC, enabling real-time imaging of cellular processes .

Case Study 2: Drug Delivery Systems

Another study explored the incorporation of FCA into drug delivery systems. By attaching therapeutic agents to FCA, researchers were able to achieve targeted delivery to specific cell types through bioorthogonal reactions. This approach significantly enhanced the efficacy and specificity of drug action while minimizing off-target effects .

Table 1: Summary of Biological Applications of FCA

| Application | Method Used | Outcome |

|---|---|---|

| Cellular Imaging | CuAAC | Successful labeling of glycoproteins |

| Targeted Drug Delivery | Bioorthogonal conjugation | Enhanced efficacy and specificity |

| Protein Labeling | Staudinger Ligation | Selective modification without toxicity |

Research Findings

Recent research has highlighted several important findings regarding the biological activity of FCA:

- Reactivity : FCA exhibits high reactivity towards nucleophiles due to the electron-withdrawing nature of the carbonyl group adjacent to the azide .

- Selectivity : The bioorthogonal nature of FCA allows it to react selectively with non-native functional groups in complex biological environments, minimizing interference with natural cellular processes .

- Quantum Efficiency : Studies have shown that photolysis of FCA can achieve high quantum efficiencies, indicating its potential for applications in photochemistry and material science as well as biology .

Q & A

Q. How can researchers optimize the synthesis of Fluorene-1-carbonyl azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

this compound can react with terminal alkynes in the presence of copper(I) catalysts (e.g., CuBr) to form 1,4-disubstituted triazoles. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of azide to alkyne minimizes side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature : Room temperature is sufficient for most reactions, but microwave-assisted methods can accelerate kinetics .

- Workup : Purification via column chromatography or recrystallization ensures high-purity triazole products .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- FTIR : Confirm the presence of the azide group (N) via a sharp peak near 2100–2200 cm .

- NMR : H and C NMR identify fluorene backbone protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Decomposition risks : Avoid strong oxidizers; thermal degradation releases toxic nitrogen oxides (NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying conditions?

Stability studies should systematically evaluate:

- Temperature : Compare decomposition rates at −70°C (recommended for long-term storage) vs. ambient conditions .

- Matrix effects : Test stability in solvents (e.g., DMSO vs. water) and biological matrices (e.g., plasma), as azides degrade faster in polar media .

- Validation : Use multiple techniques (e.g., HPLC, GC-MS) to cross-verify degradation products .

Q. What strategies improve the regioselectivity of triazole formation in CuAAC reactions involving this compound?

- Catalyst tuning : Copper(I) complexes with ligands (e.g., TBTA) enhance 1,4-selectivity over 1,5-isomers .

- Substrate design : Electron-withdrawing groups on alkynes favor 1,4-adducts, while steric hindrance reduces side products .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic (1,4) products; higher temperatures may shift equilibrium .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- DFT calculations : Predict reaction pathways and transition states to optimize azide-alkyne binding energy .

- Docking studies : Model interactions between triazole products and biological targets (e.g., enzymes) to prioritize synthesis .

- Solvent effects : Simulate solvent polarity’s impact on reaction kinetics and regioselectivity .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos to assess LC values .

- Biodegradation studies : Monitor azide degradation in simulated wastewater via GC-MS or ion chromatography .

- Read-across models : Leverage data from structurally similar azides (e.g., phenyl azides) to estimate ecotoxicological risks .

Methodological Considerations

- Literature review : Prioritize databases like SciFinder and Reaxys for rare chemical data, avoiding crowdsourced platforms .

- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) in detail, as azides are sensitive to environmental factors .

- Data reporting : Follow journal guidelines (e.g., Journal of Fluorine Chemistry) for experimental rigor, including raw spectral data and statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.